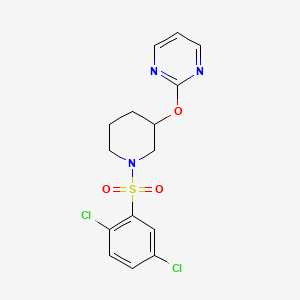

3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

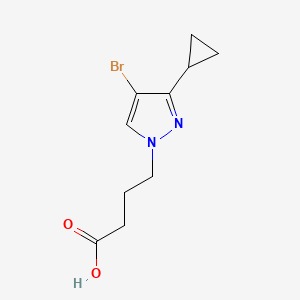

3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MCC-950 and is a potent inhibitor of the NLRP3 inflammasome, a protein complex that plays a crucial role in the immune system's response to pathogens and other stimuli.

Scientific Research Applications

Antiproliferative Agents

Research on derivatives similar to the queried compound, such as 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, has shown promising antiproliferative activity against various cancer cell lines. These compounds, characterized by NMR, LC-MS, and HPLC techniques, demonstrated IC50 values ranging from 1.82-9.52 µM across different cell lines, suggesting their potential as cancer therapeutics (Pawar, Pansare, & Shinde, 2018).

Antimicrobial Activity

Novel hybrids of sulfonamide carbamates have been synthesized and evaluated for their antimicrobial activities. These compounds, formed through reactions involving N-substituted 4-isothiocyanatophenyl sulfonamides, showed significant activity against tested bacteria. Molecular docking studies indicated the potential of these compounds as antimicrobial agents, highlighting their relevance in developing new treatments for bacterial infections (Hussein, 2018).

Cerebrovasodilatation through Enzyme Inhibition

Studies on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, compounds sharing functional group similarities with the queried compound, have revealed their potential in inducing cerebrovasodilatation by selectively inhibiting carbonic anhydrase enzymes. This activity suggests a therapeutic application in conditions requiring enhanced cerebral blood flow without significant diuresis (Barnish et al., 1981).

Antipathogenic Activity

Thiourea derivatives, which are structurally related to the compound of interest, have been synthesized and shown to possess significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underlines the potential of such compounds in the development of new antimicrobial agents with specific antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Mechanofluorochromic Behaviors

Research on triphenylamine or carbazole-containing dibenzothiophene sulfones, closely related in structure to the queried compound, has uncovered their ability to exhibit color-tunable solid-state fluorescence and mechanofluorochromic behaviors. Such properties are of great interest for applications in optoelectronic devices and sensors, showcasing the versatility of thiophene sulfonamide derivatives in materials science (Yao et al., 2021).

properties

IUPAC Name |

[3-[(5-methylthiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-12-5-10-17(26-12)27(23,24)21-15-3-2-4-16(11-15)25-18(22)20-14-8-6-13(19)7-9-14/h5-10,15-16,21H,2-4,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKACFPRKAIWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methylthiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2611562.png)

![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2611565.png)